molecular formula C8H8FNO3 B13658755 Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13658755
M. Wt: 185.15 g/mol
InChI Key: DFEXDAMPRXNYAU-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The oxo group can participate in various chemical reactions, facilitating the compound’s incorporation into larger molecular structures. The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Uniqueness

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C₈H₈FNO₃
  • Molecular Weight : 185.15 g/mol
  • CAS Number : 2113788-30-8

The compound features a dihydropyridine structure, which is known for its diverse biological activities. The presence of a fluorine atom is particularly noteworthy as it often enhances the pharmacological properties of organic compounds.

Antiviral Activity

Recent studies have highlighted the antiviral potential of various dihydropyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against viruses such as Herpes Simplex Virus (HSV) and Hepatitis A Virus (HAV). For instance:

  • Antiviral Mechanisms :
    • The compound may inhibit viral replication through interference with viral entry or replication mechanisms.
    • It has shown promising results in vitro against HSV, suggesting a potential pathway for therapeutic development.
  • Case Study :
    • In a study evaluating various dihydropyridine derivatives, this compound was part of a series that demonstrated significant antiviral activity against HSV with an effective concentration (EC50) in the low micromolar range .

Anticancer Activity

The anticancer properties of this compound have also been explored:

  • Mechanism of Action :
    • Similar compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth.
    • The spirocyclic structure in related compounds has been associated with enhanced binding affinity to cancer targets .
  • Research Findings :
    • A study reported that derivatives of dihydropyridines exhibited cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapy .

Comparative Table of Biological Activities

Compound NameActivity TypeEffective Concentration (EC50)Reference
This compoundAntiviral (HSV)Low micromolar range
Related Dihydropyridine DerivativeAnticancerVaries by cell line
Compound X (similar structure)Antiviral (HAV)20 μg/105 cells

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

methyl 5-fluoro-1-methyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C8H8FNO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3

InChI Key

DFEXDAMPRXNYAU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)OC)F

Origin of Product

United States

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